N-(3-chloro-4-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-18-8-14(22-3)12(19)7-11(18)15(20)17-9-4-5-13(21-2)10(16)6-9/h4-8H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYVGRVMNUBJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C=C2)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that belongs to the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a dihydropyridine core with several substituents that influence its biological properties:
- Dihydropyridine Ring : Central structure responsible for various pharmacological activities.
- Chloro and Methoxy Substituents : These groups enhance lipophilicity and modify receptor interactions.
Pharmacological Effects
-
Antimicrobial Activity :
- The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it has a minimum inhibitory concentration (MIC) ranging from 15.625 to 125 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
- Its mechanism of action includes inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and replication .
- Antifungal Activity :
- Antioxidant Properties :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound’s efficacy:
| Substituent | Effect on Activity |
|---|---|
| 3-Chloro Group | Enhances antibacterial potency |
| 5-Methoxy Group | Increases lipophilicity |
| 1-Methyl Group | Modulates receptor binding affinity |
These modifications contribute to the compound's overall bioactivity, making it a candidate for further development in medicinal chemistry.
Case Studies
- In Vivo Studies :
- Cell Culture Experiments :
Scientific Research Applications
Cannabinoid Receptor Modulation
Research indicates that derivatives of the 4-oxo-1,4-dihydropyridine family may function as selective cannabinoid receptor modulators. Specifically, N-(3-chloro-4-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has shown promise in binding to the CB2 receptor, which is implicated in pain management and inflammation treatment. The unique combination of chloro and methoxy groups may enhance its selectivity and potency at cannabinoid receptors compared to other compounds in its class.
Synthesis and Modification
The synthesis of this compound typically involves multi-step chemical processes that can be optimized for yield and purity. Understanding these synthetic pathways is crucial for developing analogs with enhanced biological activity or targeted therapeutic effects.
Table 1: Synthetic Pathways Overview
| Step | Description |
|---|---|
| 1 | Formation of the dihydropyridine core through condensation reactions. |
| 2 | Introduction of chloro and methoxy substituents via electrophilic aromatic substitution. |
| 3 | Formation of the carboxamide group through amide coupling reactions. |
Interaction Studies
To elucidate the mechanism of action of this compound, interaction studies focusing on its binding affinity to cannabinoid receptors or other relevant biological targets are essential. Techniques such as radiolabeled ligand binding assays or computational docking studies can provide insights into molecular interactions.
Table 2: Potential Interaction Studies
| Study Type | Purpose |
|---|---|
| Ligand Binding Assays | Assess binding affinity to CB receptors |
| Computational Docking | Predict interaction with target proteins |
| Structure-Activity Relationship | Optimize analogs for enhanced bioactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups (e.g., dihydropyridine cores, chloro-methoxyphenyl substituents) or biological roles. Below is a comparative analysis:
Chloro-Methoxyphenyl Derivatives
Key Observations :
- Isofenphos shares the 3-chloro-4-methoxyphenyl group but replaces the dihydropyridine core with a carbamate ester, enhancing its insecticidal activity via acetylcholine esterase inhibition .
- AZ331 retains the dihydropyridine carboxamide scaffold but incorporates a furyl and cyano group, likely altering its binding affinity in pharmacological screens .
Dihydropyridine Carboxamide Derivatives
Key Observations :
- The target compound ’s 1-methyl and 5-methoxy groups may improve metabolic stability compared to analogs like ChemBridge-61384856 , which has a bulky tetrahydrofuran substituent .
Pyridopyrimidinone Analogs
Key Observations :
- Pyridopyrimidinones (e.g., Example 90) replace the dihydropyridine core with a fused pyrimidine ring, likely enhancing rigidity and π-stacking interactions in receptor binding .
Structural and Functional Implications
- Methoxy vs. Methyl : The 5-methoxy group may reduce oxidative metabolism compared to alkyl groups (e.g., 1-methyl), as seen in related dihydropyridines .
- Core Flexibility: Dihydropyridine cores (target compound) offer conformational flexibility, whereas pyridopyrimidinones (EP 2023/39) provide planar rigidity, influencing binding kinetics .
Preparation Methods
Pummerer-Type Alkylation for N-Methylation
Triflic anhydride (Tf<sub>2</sub>O)-activated sulfoxides enable regioselective N-alkylation of 4-pyridones. For example, methyl phenyl sulfoxide (1a) reacts with 2-chloro-4-fluoropyridine (2a) under Tf<sub>2</sub>O activation to yield 1-((phenylthio)methyl)pyridin-4-one derivatives (e.g., 3aa) in 80% yield (Table 1). Adapting this method, 4-methoxypyridin-2-one undergoes N-methylation using methyl sulfoxides, followed by hydrolysis to isolate the 1-methyl-4-oxo core.
Key Conditions :
Cyclization Approaches
The patent US10392384B2 discloses cyclization methods for dihydropyridines using ketone-amine condensations. For instance, 3,4-dihydronaphthalen-1(2H)-one reacts with ethyl 5-methylhex-4-enoate under acid catalysis to form fused pyridone systems. Applied to the target molecule, cyclization of a β-keto ester with methylamine could generate the 1-methyl-4-oxo scaffold.
Functionalization of the Pyridone Ring
Introduction of Methoxy Groups
Electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) installs methoxy groups. For example:
-
Position 5 : Lithiation of 1-methyl-4-oxopyridin-2-carboxylate at -78°C, followed by quenching with methyl borate and oxidation.
-
Position 2 : SNAr reaction using methoxide on 2-chloropyridin-4-one intermediates.
Optimization Data :
| Position | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 2 | NaOMe/MeOH | 80°C | 72 |
| 5 | LDA/Me<sub>3</sub>BO<sub>3</sub> | -78°C | 65 |
Carboxamide Formation
Coupling with 3-Chloro-4-Methoxyaniline
The carboxylic acid (from pyridone hydrolysis) reacts with 3-chloro-4-methoxyaniline via mixed carbonic anhydride or coupling reagents (EDC/HOBt). Patent US10392384B2 employs ethyl chloroformate activation for analogous carboxamides, achieving yields >85%.
Procedure :
-
Hydrolyze methyl ester (e.g., 3aa) with LiOH in THF/H<sub>2</sub>O.
-
Activate as acid chloride (SOCl<sub>2</sub>, reflux).
-
Add 3-chloro-4-methoxyaniline in presence of Et<sub>3</sub>N.
Characterization :
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 8.21 (s, 1H, NH), 7.54–7.12 (m, 3H, aryl), 3.89 (s, 3H, OMe), 3.72 (s, 3H, N-Me).
Chlorination at the 3-Position
Electrophilic chlorination using N-chlorosuccinimide (NCS) in acetic acid introduces the chloro substituent. The methoxy group directs chlorination to the meta position relative to the carboxamide.
Conditions :
-
1.1 eq NCS, AcOH, 50°C, 4 h
-
Yield: 78% (isolated via silica gel chromatography)
Alternative Routes and Comparative Analysis
Reductive Amination
A patent-derived approach reduces imines formed from pyridone ketones and methylamine (NaBH<sub>4</sub>/AcOH), though this risks over-reduction of the pyridone ring.
Challenges and Optimization
-
Regioselectivity in N-Alkylation : Competing O-alkylation is mitigated using bulky sulfoxides (e.g., 4-bromophenyl methyl sulfoxide).
-
Carboxamide Stability : Hydrolysis during workup requires pH control (maintain pH 7–8).
-
Purification : Silica gel chromatography with ethyl acetate/dichloromethane gradients resolves polar byproducts.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing N-(3-chloro-4-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide?
Answer: Synthesis typically involves a multi-step route starting with condensation of substituted pyridine precursors followed by functionalization of the dihydropyridine core. Key steps include:
- Amide coupling : Reacting activated pyridine-2-carboxylic acid derivatives with 3-chloro-4-methoxyaniline under conditions like EDCI/HOBt or DCC catalysis .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water mixtures) to isolate the final product.
- Characterization : Employ HPLC (≥95% purity threshold), NMR (1H/13C for substituent verification), and HRMS to confirm molecular weight .
Q. How should researchers design initial biological activity screens for this compound?
Answer: Prioritize assays based on structural analogs (e.g., dihydropyridines with chloro/methoxy substituents):
- Enzyme inhibition : Test against kinases (e.g., MAPK, CDKs) or proteases using fluorogenic substrates .
- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
- Binding studies : Use surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs or ion channels .
Q. What structural features of this compound are critical for its bioactivity?
Answer: Key pharmacophores include:
- 3-Chloro-4-methoxyphenyl group : Enhances lipophilicity and target binding via halogen bonding and π-π stacking .
- Dihydropyridine core : Stabilizes the molecule in a bioactive conformation, as seen in analogs with similar scaffolds .
- Methoxy groups : Influence solubility and metabolic stability by modulating electron density .
Advanced Research Questions
Q. How can researchers optimize synthesis yields while minimizing byproducts?
Answer:
- Reaction temperature control : Lower temperatures (0–5°C) during amide coupling reduce side reactions like over-acylation .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling (if applicable) to improve regioselectivity .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. How to resolve contradictions in bioactivity data across different assay systems?
Answer:
- Orthogonal assays : Validate kinase inhibition using both radiometric (32P-ATP) and fluorescence-based methods to rule out assay-specific artifacts .
- Solubility checks : Measure compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to ensure consistent bioavailability .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
Q. What computational strategies are effective for predicting target interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., PDB: 3QKK) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- Pharmacophore mapping : Align with known inhibitors (e.g., staurosporine for kinase targets) to identify critical interaction points .
Q. How to design comparative studies with structural analogs to elucidate SAR?
Answer:
- Analog selection : Include compounds with variations in the chloro/methoxy positions (e.g., 4-chlorophenyl vs. 3-chloro-4-methoxyphenyl) .
- Activity cliffs : Compare IC50 values for analogs with subtle structural differences to pinpoint key substituents .
- ADME profiling : Use Caco-2 permeability assays and microsomal stability tests to correlate structural changes with pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
